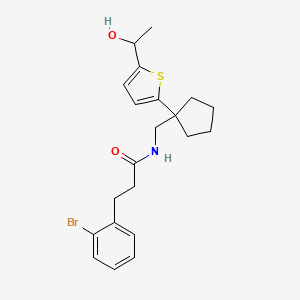
3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide is a useful research compound. Its molecular formula is C21H26BrNO2S and its molecular weight is 436.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide is a complex organic molecule that incorporates several biologically relevant structural motifs, including a bromophenyl group, a thiophene ring, and a cyclopentyl moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22BrN2O3S |
| Molecular Weight | 404.35 g/mol |
The presence of a bromine atom suggests potential reactivity in biological systems, which may facilitate interactions with various biomolecules.
The biological activity of this compound is largely attributed to its structural components:
- Thiophene Ring : Commonly found in many bioactive compounds, thiophene derivatives have been shown to exhibit diverse pharmacological properties, including antimicrobial and anticancer activities .
- Bromine Atom : The bromine substituent can participate in nucleophilic substitution reactions, potentially enhancing the compound's reactivity and interaction with biological targets .
- Cyclopentyl Group : This moiety may influence the compound's lipophilicity and ability to penetrate cellular membranes.
Antimicrobial Properties
Research has indicated that thiophene derivatives demonstrate notable antimicrobial activity. The compound may inhibit the growth of various bacterial strains through interference with essential cellular processes .
Anticancer Potential
Studies on related thiophene compounds suggest potential anticancer properties. For instance, compounds with similar structural features have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis . Further investigation into this specific compound could reveal similar effects.
Case Studies
Several studies have explored the biological activities of compounds featuring similar structural motifs. One study highlighted the ability of thiophene derivatives to modulate signaling pathways involved in cell proliferation and apoptosis . Another case demonstrated that brominated compounds can enhance the efficacy of existing chemotherapeutics by targeting multiple pathways simultaneously .
Research Findings
Recent research has focused on the synthesis and characterization of related compounds, providing insights into their biological activities:
- A study demonstrated that brominated thiophene derivatives exhibited significant inhibition of certain cancer cell lines, with IC50 values indicating potent activity .
- Another investigation revealed that modifications to the cyclopentyl group could enhance selectivity towards specific biological targets, suggesting avenues for further optimization .
特性
IUPAC Name |
3-(2-bromophenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO2S/c1-15(24)18-9-10-19(26-18)21(12-4-5-13-21)14-23-20(25)11-8-16-6-2-3-7-17(16)22/h2-3,6-7,9-10,15,24H,4-5,8,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVPWBCPBKFIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)CCC3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














